Pyrazomycin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The biosynthesis of pyrazomycin B involves the formation of a C-glycosidic bond between a ribose sugar and a pyrazole ring. The enzyme ForT catalyzes the C–C bond formation between 50-phosphoribosyl-10-pyrophosphate (PRPP) and 4-amino-1H-pyrazole-3,5-dicarboxylate . This reaction is a key step in the biosynthesis of this compound and other C-nucleosides .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Streptomyces candidus. The antibiotic activity can be found in both the fermentation broth and the mycelium . Isolation techniques such as solvent extraction and chromatography are employed to purify the compound from the fermentation mixture .
化学反応の分析
Types of Reactions
Pyrazomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. The pyrazole ring is particularly reactive, allowing for modifications that can enhance its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often tested for enhanced antiviral and antitumor properties .
科学的研究の応用
Pyrazomycin B has a wide range of scientific research applications:
作用機序
Pyrazomycin B exerts its effects by inhibiting pyrimidine biosynthesis. It targets the enzyme orotidine-5’-phosphate decarboxylase, which is involved in the synthesis of pyrimidine nucleotides . This inhibition disrupts the production of DNA and RNA, leading to the antiviral and antitumor effects observed .
類似化合物との比較
Similar Compounds
Formycin A: Another C-nucleoside antibiotic with a similar structure and biological activity.
Showdomycin: A C-nucleoside antibiotic with a different heterocycle base but similar biosynthetic pathways.
Pseudouridimycin: A C-nucleoside antibiotic with potent antibacterial activity.
Uniqueness
Pyrazomycin B is unique due to its pyrazole moiety, which is rare among C-nucleosides. This structural feature contributes to its broad-spectrum antiviral and antitumor activities, distinguishing it from other similar compounds .
特性
CAS番号 |
41855-21-4 |
---|---|
分子式 |
C9H13N3O6 |
分子量 |
259.22 g/mol |
IUPAC名 |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12)/t2-,5-,7-,8-/m1/s1 |
InChIキー |
XESARGFCSKSFID-JOSLRIJYSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)C2=NNC(=C2O)C(=O)N)O)O)O |
正規SMILES |
C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。